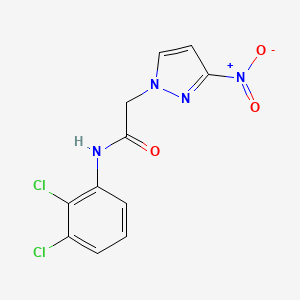![molecular formula C20H25FN2OS B6058875 N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6058875.png)
N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide, commonly known as FMTP, is a synthetic compound that belongs to the class of amide-based compounds. FMTP has gained significant attention in the scientific community due to its potential therapeutic applications in various fields.
作用機序
The mechanism of action of FMTP is primarily attributed to its interaction with the dopamine D3 receptor. FMTP acts as a selective antagonist of the D3 receptor, which regulates the release of dopamine in the brain. By blocking the D3 receptor, FMTP reduces the release of dopamine, which is associated with several neuropsychiatric disorders. In addition, FMTP has been reported to exhibit anticancer properties by inhibiting the growth of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMTP are primarily related to its interaction with the dopamine D3 receptor. By blocking the D3 receptor, FMTP reduces the release of dopamine, which is associated with several neuropsychiatric disorders. In addition, FMTP has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells. However, the exact biochemical and physiological effects of FMTP are still under investigation, and more research is needed to fully understand its therapeutic potential.
実験室実験の利点と制限
FMTP has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor and its potential therapeutic applications in various fields. However, FMTP also has several limitations, including its poor solubility in water and its potential toxicity at high doses. Therefore, caution should be exercised when using FMTP in lab experiments, and appropriate safety measures should be taken.
将来の方向性
Several future directions can be explored in the research of FMTP. One potential direction is the development of novel FMTP derivatives with improved solubility and reduced toxicity. Another direction is the investigation of FMTP's potential therapeutic applications in other fields, such as pain management and neurodegenerative diseases. Furthermore, more research is needed to fully understand the mechanism of action of FMTP and its biochemical and physiological effects. Overall, FMTP has significant potential for the development of novel therapeutics, and further research is needed to fully explore its therapeutic potential.
合成法
FMTP can be synthesized using a multistep process that involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride and subsequent reaction with 1-(2-thienylmethyl)-piperidine. The resulting compound is then reacted with 3-bromo-1-propanol to yield FMTP. This synthesis method has been reported in several research articles and is considered reliable.
科学的研究の応用
FMTP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and cancer research. In neuroscience, FMTP has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders, including addiction and schizophrenia. FMTP has also been reported to exhibit anticancer properties by inhibiting the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-[1-(thiophen-2-ylmethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2OS/c1-15-12-17(21)7-8-19(15)22-20(24)9-6-16-4-2-10-23(13-16)14-18-5-3-11-25-18/h3,5,7-8,11-12,16H,2,4,6,9-10,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLPRWXFNACTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CCC2CCCN(C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-benzodioxol-5-yl(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6058801.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6058806.png)
![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-8-methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B6058839.png)
![6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B6058847.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6058863.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6058881.png)

![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)
![4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B6058896.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B6058900.png)
